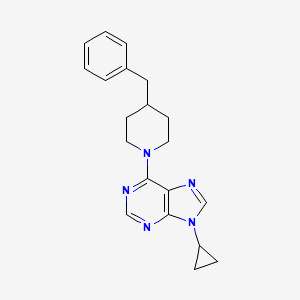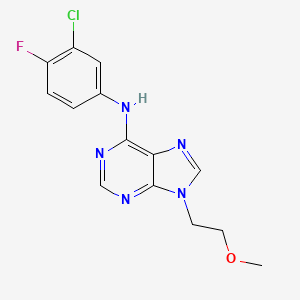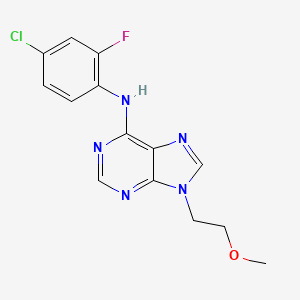![molecular formula C20H20N6 B6468270 2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine CAS No. 2640959-11-9](/img/structure/B6468270.png)
2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives.
Mechanism of Action
Target of Action
The primary targets of this compound are Protein Kinase B (PKB or Akt) and Cyclin-Dependent Kinase 2 (CDK2) . These kinases play crucial roles in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor, showing nano-molar inhibitory activity against its targets . It binds to the ATP-binding site of the kinases, preventing ATP from binding and thus inhibiting the kinase activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by extracellular growth factors binding to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, have resulted in potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in significant inhibition of the growth of certain cell lines . It alters cell cycle progression and induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound 2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine has been identified as a potent and orally bioavailable inhibitor of Protein Kinase B (PKB or Akt) . It has been found to provide ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, the compound has shown activity, but it underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The compound has shown promising cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It is known to inhibit PKB, a key component of intracellular signaling pathways regulating growth and survival . It also exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Dosage Effects in Animal Models
Representative compounds have been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. It is known to inhibit PKB, a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Preparation Methods
The synthesis of 2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the naphthyridine moiety: This step involves coupling the naphthyridine moiety to the existing structure using a suitable coupling reagent.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process .
Chemical Reactions Analysis
2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with different functional groups .
Scientific Research Applications
2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine include other pyrrolo[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. Some examples include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a JAK1-selective inhibitor and has been studied for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-25-10-8-16-19(25)22-13-23-20(16)26-11-6-14(7-12-26)17-5-4-15-3-2-9-21-18(15)24-17/h2-5,8-10,13-14H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPJHVNJZMVJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine](/img/structure/B6468206.png)
![9-(2-methoxyethyl)-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468210.png)




![6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468233.png)
![9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468234.png)
![N-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468240.png)
![N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468242.png)
![5-fluoro-2-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6468254.png)

![2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6468278.png)
